molecular formula C17H14N2O3 B11833372 N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 62033-69-6

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11833372
CAS No.: 62033-69-6
M. Wt: 294.30 g/mol
InChI Key: XATINRYYLXJGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a dihydroquinoline ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the context of its application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and development.

Properties

CAS No.

62033-69-6

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-22-13-7-4-6-12(10-13)18-16(20)14-9-11-5-2-3-8-15(11)19-17(14)21/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

XATINRYYLXJGBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.